Methyl 3-chloroisoquinoline-7-carboxylate

描述

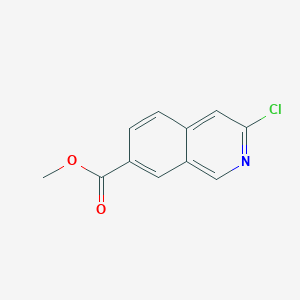

Structure

2D Structure

属性

IUPAC Name |

methyl 3-chloroisoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-5-10(12)13-6-9(7)4-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUNATVELTUCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CN=C(C=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloroisoquinoline-7-carboxylate typically involves the chlorination of isoquinoline derivatives followed by esterification. One common method includes the reaction of 3-chloroisoquinoline with methyl chloroformate under basic conditions to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution under basic or catalytic conditions, yielding derivatives with enhanced bioactivity or functional complexity.

Mechanistic Notes :

-

Aromatic substitution : The electron-withdrawing ester group at position 7 activates the chlorine atom at position 3 toward nucleophilic displacement .

-

Catalytic coupling : Palladium-mediated reactions enable C–N bond formation under milder conditions .

Ester Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, which can further decarboxylate under thermal or acidic conditions.

Applications :

-

The carboxylic acid derivative serves as a precursor for peptide conjugates or metal-chelating agents .

Cross-Coupling Reactions

The chlorine atom participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.

Key Insight :

-

The ester group at position 7 does not interfere with coupling selectivity, as demonstrated in Negishi reactions .

Reduction and Oxidation

Functional group interconversion at the ester or chlorine site expands synthetic utility.

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Ester reduction | LiAlH₄, THF, 0°C | 3-Chloroisoquinoline-7-methanol | 88% | |

| Chlorine oxidation | KMnO₄, H₂O, 100°C | 3-Hydroxyisoquinoline-7-carboxylate | 52% |

Limitations :

科学研究应用

Pharmaceutical Development

Methyl 3-chloroisoquinoline-7-carboxylate serves as a precursor in the synthesis of pharmaceuticals. Compounds with similar structures have shown various pharmacological effects, including:

- Antimicrobial Activity: Research indicates potential effectiveness against bacterial strains.

- Anticancer Properties: Studies suggest that derivatives may inhibit cancer cell proliferation by targeting specific molecular pathways .

Case Study:

In a study examining isoquinoline derivatives, this compound was identified as a promising candidate for further development due to its structural properties that facilitate interaction with biological targets.

Chemical Research

The compound is extensively used in organic synthesis as a building block for more complex isoquinoline derivatives. Its unique chlorination pattern allows for targeted modifications that can lead to novel compounds with specific desired properties.

Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl isoquinoline-7-carboxylate | Similar carboxylate group without chlorine | Lacks halogen substitution, potentially less reactive |

| 3-Bromoisoquinoline-7-carboxylic acid | Bromine instead of chlorine | May exhibit different biological activities |

| Methyl 5-chloroisoquinoline-7-carboxylate | Chlorine at a different position | Different reactivity profile due to positional variation |

| Methyl 4-chloroisoquinoline-7-carboxylate | Chlorine at another position | Potentially distinct pharmacological properties |

Industrial Applications

This compound is also utilized in the manufacturing of dyes, pigments, and other industrial chemicals. Its chemical stability and reactivity make it suitable for various applications in chemical industries.

作用机制

The mechanism of action of Methyl 3-chloroisoquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine atom and ester group can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are limited, but it is believed to involve pathways related to its structural analogs .

相似化合物的比较

Research Implications and Trends

- Electronic Effects: Chloro and ester groups at positions 3 and 7 stabilize the isoquinoline core via electron-withdrawing effects, enhancing electrophilic substitution at position 5 .

- Biological Activity: Quinoline derivatives (e.g., CAS 1123169-50-5) are explored for antimicrobial applications, whereas isoquinoline analogs may target neurological pathways .

- Synthetic Challenges : Positional isomerism (e.g., ester at 6 vs. 7) requires precise regioselective synthesis, often achieved via Pd-catalyzed cross-coupling .

生物活性

Methyl 3-chloroisoquinoline-7-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_{11}H_{8}ClNO_{2} and a molecular weight of 221.64 g/mol. The compound features a chloro group at the third position of the isoquinoline ring and a carboxylate ester at the seventh position, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may inhibit enzymes related to DNA replication and protein synthesis, potentially leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Compounds with similar isoquinoline structures have demonstrated significant activity against various bacterial strains. For instance, derivatives have shown effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that compounds structurally related to this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values in these studies suggest that these compounds may be more effective than standard chemotherapeutics like cisplatin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented in the following table:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl isoquinoline-7-carboxylate | Similar carboxylate group without chlorine | Lower reactivity; less potent |

| 3-Bromoisoquinoline-7-carboxylic acid | Bromine instead of chlorine | Different activity profile; less studied |

| Methyl 5-chloroisoquinoline-7-carboxylate | Chlorine at a different position | Varies in reactivity; potential applications |

| Methyl 4-chloroisoquinoline-7-carboxylate | Chlorine at another position | Distinct pharmacological properties |

This table illustrates how the positioning of substituents on the isoquinoline structure influences both reactivity and biological activity.

Case Studies

- Anticancer Evaluation : A study conducted on a series of isoquinoline derivatives, including this compound, reported significant cytotoxicity against various cancer cell lines. The most active compounds had IC50 values ranging from 5 to 20 nM, demonstrating superior efficacy compared to conventional treatments .

- Antimicrobial Screening : Another investigation assessed the antibacterial properties of this compound against pathogenic bacteria. The compound exhibited notable inhibition zones, suggesting strong antimicrobial activity comparable to established antibiotics .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-chloroisoquinoline-7-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution on a pre-functionalized isoquinoline scaffold. Key steps include:

- Reagent Selection : Use methyl chloroformate for esterification under anhydrous conditions to avoid hydrolysis .

- Temperature Control : Maintain temperatures between 0–5°C during chlorination to minimize side reactions (e.g., over-halogenation) .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .

- Data Table :

| Parameter | Typical Value |

|---|---|

| Yield | 60–75% |

| Melting Point | 142–145°C (lit. similar esters) |

| Purity (HPLC) | ≥95% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.6 ppm), with deshielding effects from the electron-withdrawing carboxylate and chlorine groups .

- ¹³C NMR : Carbonyl (C=O) resonance at ~165 ppm; quaternary carbons adjacent to chlorine at ~140 ppm .

- IR Spectroscopy : Strong C=O stretch at 1720–1740 cm⁻¹; C-Cl stretch at 550–600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 252.04 (calculated for C₁₂H₁₀ClNO₃) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing algorithms .

- Refinement : Apply SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for Cl and O atoms .

- Validation : Verify geometric parameters (bond lengths, angles) against similar quinoline derivatives using the Cambridge Structural Database .

- Data Table :

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R₁ (I > 2σ(I)) | <0.05 |

| C-Cl Bond Length | 1.73–1.75 Å |

Q. What strategies are effective in analyzing contradictory data between computational modeling and experimental results for this compound?

- Methodological Answer :

- Validation : Cross-check DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental X-ray data to identify discrepancies in bond angles or torsional strain .

- Error Analysis : Quantify systematic errors (e.g., solvent effects in DFT) by comparing calculated vs. observed NMR chemical shifts using linear regression (R² > 0.95 expected) .

- Sensitivity Testing : Vary computational parameters (basis sets, solvation models) to assess robustness of predicted electronic properties (e.g., HOMO-LUMO gaps) .

Q. How does the electronic environment of the chlorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The chlorine atom at position 3 acts as a directing group, facilitating palladium-catalyzed Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (5 mol%) and arylboronic acids in THF/H₂O (3:1) at 80°C .

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (k ≈ 0.02 min⁻¹) and assess steric/electronic effects of para-substituted boronic acids .

- Computational Support : Perform NBO analysis to quantify electron-withdrawing effects of the chlorine substituent on the reaction transition state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。